6-氯-2-氟-3-三氟甲基吡啶

描述

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-Chloro-2-fluoro-3-trifluoromethylpyridine, generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

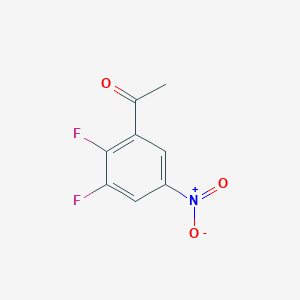

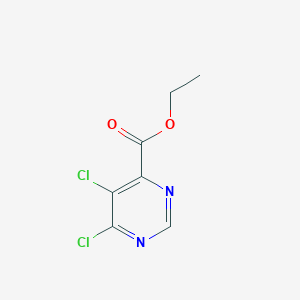

The molecular structure of 6-Chloro-2-fluoro-3-trifluoromethylpyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-2-fluoro-3-trifluoromethylpyridine are generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-trifluoromethylpyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 g/mol. It is typically stored at room temperature .

科学研究应用

合成方法:

- 2-氯-6-三氟甲基吡啶由 2-氯-6-三氯甲基吡啶合成,在中等条件下通过无溶剂工艺得到 86% 的产物 (Abudureheman,2012)。

- 不对称 2,4,6-三叠氮吡啶的合成涉及 3-氰基四氟吡啶和四氯-3-三氟甲基吡啶与叠氮化钠反应,从而形成 2,4,6-三叠氮-5-氯-3-三氟甲基吡啶等产物。这些分子中叠氮基的反应性和几何参数受其在吡啶环中的位置及其空间取向的影响 (Chapyshev 等人,2014)。

化学转化和中间体:

- 卤代吡啶中间体,如 5-氯-2,3-二氟吡啶,用于工业杀虫剂的制造工艺。这些中间体可以水解并转化为其他衍生物,证明了它们在合成化学中的多功能性和潜力 (Schlosser & Bobbio,2002)。

- 5-溴-2-氯-4-氟-3-碘吡啶作为富含卤素的中间体,用于合成五取代吡啶,突出了其在药物化学中作为有价值的结构单元的作用 (Wu 等人,2022)。

在成像和放射性药物中的应用:

- 氟-18 标记的氟代吡啶,如 3-[18F]氟代吡啶,用于正电子发射断层扫描 (PET) 成像。这些化合物中氟的稳定性和位置对其在医学成像中的性能和潜力至关重要 (Carroll 等人,2007)。

配合物的形成和催化性质:

- 使用 6-氟-2-羟基吡啶等卤代吡啶合成具有二钌 (2+) 核心的吡啶-2-醇配合物。这些配合物具有配位二聚体,具有独特的结构特性,并在催化和材料科学中具有潜在应用 (Schäffler 等人,2006)。

- Pd(OTf)2 x 2 H2O 催化的苄胺邻位氟化反应展示了某些吡啶衍生物在合成有机化学中的催化能力,突出了它们在复杂分子合成中的相关性 (Wang 等人,2009)。

作用机制

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, a group to which amy6609 belongs, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmp derivatives are known to interact with their targets in a manner that combines the unique properties of the fluorine atom and the pyridine moiety . This interaction results in the biological activities observed in these compounds.

Biochemical Pathways

Tfmp derivatives are known to play a role in various biochemical processes due to their unique physicochemical properties . More research is needed to elucidate the specific pathways affected by AMY6609.

Pharmacokinetics

The presence of fluorine in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability, bioavailability, and ability to penetrate biological membranes .

Result of Action

Tfmp derivatives are known for their biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

It’s known that the biological activity of pyridine heterocyclic compounds increases several times after adding the fluoro, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

安全和危害

未来方向

Trifluoromethylpyridine and its intermediates, including 6-Chloro-2-fluoro-3-trifluoromethylpyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

属性

IUPAC Name |

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZLIRCOUIOUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)

![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)

![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)